molecular formula C14H14N2O2 B1409126 Methyl 6-((phenylamino)methyl)picolinate CAS No. 1793069-79-0

Methyl 6-((phenylamino)methyl)picolinate

Cat. No. B1409126
CAS RN: 1793069-79-0
M. Wt: 242.27 g/mol
InChI Key: JRJSBIFUZHMQHR-UHFFFAOYSA-N
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Description

Methyl 6-((phenylamino)methyl)picolinate (MPMP) is a chemical compound that has been extensively studied for its potential applications in a variety of scientific research fields. It is a derivative of pyridine, and its chemical formula is C15H17N3O2. MPMP is a versatile compound that has been used in a variety of studies due to its ability to bind to proteins and other biological molecules. It has been used in studies ranging from drug development to cancer research.

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Borane-trimethylamine complex, involving picolines, is used for selective methylation and formylation of amines with CO2 under metal-free conditions. This process is catalyzed by 6-amino-2-picoline, which demonstrates the utility of picoline derivatives in catalysis and synthetic chemistry (Zhang, Zhang, & Gao, 2021).
  • Complex Formation with Metal Cations :

    • Studies on picolinic acid derivatives, including 6-methyl-picolinic acid, have shown their ability to form complexes with various metal cations. This property is significant for applications in coordination chemistry and material science (Anderegg, 1960).
  • Homolytic Aromatic Substitution :

    • The homolytic phenylation of picolines, including studies on 3- and 4-picoline, sheds light on the chemical behavior of these compounds under certain reaction conditions. This research is valuable for understanding reaction mechanisms in organic chemistry (Abramovitch & Saha, 1966).
  • MRI Contrast Agents :

    • Picolinate-containing macrocyclic Mn2+ complexes, which involve picolinic acid derivatives, have potential applications as MRI contrast agents. This illustrates the biomedical application of these compounds (Molnár et al., 2014).
  • Mitsunobu Reaction and Hydrolysis :

    • Picolinic acid and its derivatives are excellent partners in the Mitsunobu reaction, which is a key reaction in synthetic organic chemistry. The subsequent hydrolysis of picolinate esters under neutral conditions demonstrates their versatility (Sammakia & Jacobs, 1999).
  • Synthesis of Heterocyclic Compounds :

    • Research on the synthesis of heterocyclic compounds like camptothecin analogs involves the use of picolinic acid derivatives. This area has implications in pharmaceutical chemistry and drug development (Kametani, 1970).
  • Nuclear-Chemical Synthesis :

    • Tritium-labeled phenyl-substituted picoline derivatives have been developed through nuclear-chemical synthesis. This research is significant in the field of radiochemistry and for studies involving labeled compounds (Shchepina et al., 2007).

Mechanism of Action

Target of Action

Methyl 6-((phenylamino)methyl)picolinate is a derivative of picolinic acid, which is known to target multiple enzymes such as MAPK, PCSK9, MPO, SIRT1, and TNF-α . These enzymes play crucial roles in various biological processes, including inflammation, cholesterol metabolism, and cellular aging.

Mode of Action

These compounds typically bind to their target enzymes, altering their activity and leading to changes in the biochemical pathways they regulate .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-((phenylamino)methyl)picolinate are likely to be those regulated by its target enzymes. For instance, MAPK, PCSK9, MPO, SIRT1, and TNF-α are involved in pathways related to inflammation, cholesterol metabolism, oxidative stress, cellular aging, and immune response . By modulating the activity of these enzymes, Methyl 6-((phenylamino)methyl)picolinate could potentially influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of Methyl 6-((phenylamino)methyl)picolinate’s action would depend on the specific biochemical pathways it affects. Given its potential targets, this compound could potentially modulate inflammation, cholesterol metabolism, oxidative stress, cellular aging, and immune response . .

properties

IUPAC Name

methyl 6-(anilinomethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-14(17)13-9-5-8-12(16-13)10-15-11-6-3-2-4-7-11/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRJSBIFUZHMQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)CNC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-((phenylamino)methyl)picolinate

Synthesis routes and methods

Procedure details

A mixture of aniline (128 mg, 1.38 mmol), methyl 6-formylpyridine-2-carboxylate (217 mg, 1.31 mmol) and acetic acid (75 μL, 1.31 mmol) in dichloromethane (10 mL) was stirred at room temperature for 24 h. After this time, sodium triacetoxyborohydride (695 mg, 3.28 mmol) was added in one portion and the resulting mixture was stirred at room temperature for 18 h. The reaction was partitioned between dichloromethane and saturated aqueous sodium bicarbonate solution. The organic layer was washed with brine, passed through a hydrophobic fit and the solvent was removed in vacuo to afford the title compound (310 mg, 97%) as yellow oil.
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
75 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
695 mg
Type
reactant
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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